3-bromo-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide 3-bromo-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide
Brand Name: Vulcanchem
CAS No.: 946329-28-8
VCID: VC8330053
InChI: InChI=1S/C17H13BrN4OS2/c18-12-4-1-3-11(9-12)16(23)19-7-6-13-10-25-17-20-15(21-22(13)17)14-5-2-8-24-14/h1-5,8-10H,6-7H2,(H,19,23)
SMILES: C1=CC(=CC(=C1)Br)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4
Molecular Formula: C17H13BrN4OS2
Molecular Weight: 433.3 g/mol

3-bromo-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide

CAS No.: 946329-28-8

Cat. No.: VC8330053

Molecular Formula: C17H13BrN4OS2

Molecular Weight: 433.3 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide - 946329-28-8

Specification

CAS No. 946329-28-8
Molecular Formula C17H13BrN4OS2
Molecular Weight 433.3 g/mol
IUPAC Name 3-bromo-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide
Standard InChI InChI=1S/C17H13BrN4OS2/c18-12-4-1-3-11(9-12)16(23)19-7-6-13-10-25-17-20-15(21-22(13)17)14-5-2-8-24-14/h1-5,8-10H,6-7H2,(H,19,23)
Standard InChI Key GBSHAMAMESQDGW-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Br)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4
Canonical SMILES C1=CC(=CC(=C1)Br)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4

Introduction

The compound 3-bromo-N-{2-[2-(thiophen-2-yl)- triazolo[3,2-b] thiazol-6-yl]ethyl}benzamide represents a complex heterocyclic structure that combines brominated benzamides with thiophene and triazole-thiazole frameworks. These structural motifs are known for their significant biological activity and are widely studied in medicinal chemistry for their antimicrobial, anticancer, and anti-inflammatory properties.

This article delves into the synthesis, structural features, and potential biological applications of this compound based on existing literature.

Synthesis Pathway

The synthesis of compounds like 3-bromo-N-{2-[2-(thiophen-2-yl)- triazolo[3,2-b] thiazol-6-yl]ethyl}benzamide typically involves multi-step reactions:

  • Preparation of Benzamide Derivative:

    • Starting with bromobenzoyl chloride and reacting it with ethylenediamine to introduce the amide functionality.

  • Formation of Triazolo-Thiazole Core:

    • A thiophene derivative undergoes cyclization with thiosemicarbazide and hydrazine hydrate to form the triazolo-thiazole moiety.

  • Coupling Reaction:

    • The benzamide derivative is coupled with the triazolo-thiazole intermediate through an ethylene linker.

Table 2: General Synthetic Conditions

StepReagents/ConditionsYield (%)
Benzamide PrepBromobenzoyl chloride + ethylenediamine (EtOH reflux)~85
CyclizationThiophene + thiosemicarbazide (NaOH aqueous solution)~70
CouplingBenzamide + triazolo-thiazole (DMF solvent)~65

Antimicrobial Potential

Studies on similar triazolo-thiazole derivatives have demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The thiophene and bromine substitutions enhance lipophilicity and membrane permeability, contributing to antimicrobial efficacy .

Anti-inflammatory Activity

Molecular docking studies suggest that such compounds may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), making them potential candidates for anti-inflammatory drug development .

Spectroscopic Characterization

The structure of the compound can be confirmed using advanced spectroscopic techniques:

  • NMR Spectroscopy:

    • Proton (1^1H) NMR will show signals corresponding to aromatic protons (6–8 ppm), amide NH (~10 ppm), and thiophene protons (~7 ppm).

    • Carbon (13^{13}C) NMR will confirm carbonyl carbons (~170 ppm) and aromatic carbons (~120–140 ppm).

  • IR Spectroscopy:

    • Key peaks include C=O stretching (~1650 cm1^{-1}), C-Br stretching (~600 cm1^{-1}), and N-H stretching (~3300 cm1^{-1}).

  • Mass Spectrometry (MS):

    • The molecular ion peak at m/z = 389 confirms the molecular weight.

Applications in Medicinal Chemistry

This compound's unique structure makes it a promising candidate for drug discovery:

  • Antimicrobial Agents: Its broad-spectrum activity can address drug-resistant pathogens.

  • Anticancer Drugs: Potential use as a targeted therapy for hormone-responsive cancers.

  • Anti-inflammatory Drugs: Development as inhibitors of inflammatory pathways.

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